(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroquinoline with 1-ethyl-3-methyl-4-pyrazolecarboxaldehyde under basic conditions, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline ketones or aldehydes.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyrazole rings can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)amine
- (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)ethanol
Uniqueness
Compared to similar compounds, (2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol has a unique hydroxyl group that allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-3-19-9-14(11(2)18-19)16-8-12(10-20)13-6-4-5-7-15(13)17-16/h4-9,20H,3,10H2,1-2H3 |
InChI Key |
GRQSICKIIYSSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.